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molecular formula C8H11NO2S B8376659 Ethyl 2-ethylthiazole-5-carboxylate

Ethyl 2-ethylthiazole-5-carboxylate

Cat. No. B8376659
M. Wt: 185.25 g/mol
InChI Key: NBUMKGUEMVLATG-UHFFFAOYSA-N
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Patent
US08822534B2

Procedure details

To a solution of ethyl 2-ethylthiazole-5-carboxylate (400 mg, 2.159 mmol) in MeOH (10 mL) is added 1N NaOH (6 mL, 6 mmol) After stirring at room temperature for 18 hours, the crude is concentrated under reduced pressure to remove MeOH. The crude is diluted with EtOAc, the organic layer is washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure to give 2-ethylthiazole-5-carboxylic acid (282.4 mg). HPLC retention time=0.78 minutes (condition D); MS (m+3)=160.4; 1H NMR (400 MHz, CD3OD) δ ppm 1.40 (t, J=7.6 Hz, 3 H) 3.07 (q, J=7.6 Hz, 2 H) 5.08 (br. s., 1 H) 8.20 (s, 1 H).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[S:4][C:5]([C:8]([O:10]CC)=[O:9])=[CH:6][N:7]=1)[CH3:2].[OH-].[Na+]>CO>[CH2:1]([C:3]1[S:4][C:5]([C:8]([OH:10])=[O:9])=[CH:6][N:7]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)C=1SC(=CN1)C(=O)OCC
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the crude is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove MeOH
ADDITION
Type
ADDITION
Details
The crude is diluted with EtOAc
WASH
Type
WASH
Details
the organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)C=1SC(=CN1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 282.4 mg
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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